molecular formula C9H12N2O B8689248 (3R)-3-amino-3-phenylpropanamide

(3R)-3-amino-3-phenylpropanamide

Cat. No.: B8689248
M. Wt: 164.20 g/mol
InChI Key: LWTUSLSPLDBOBT-MRVPVSSYSA-N
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Description

(3R)-3-amino-3-phenylpropanamide (CAS 1138806-08-2) is a chiral small molecule that serves as a key intermediate in medicinal chemistry and pharmaceutical research. This compound is of significant scientific interest due to its design as a small molecule mimic of the cyclic octapeptide octreotide . Its primary research value lies in its high binding affinity for the mu opioid receptor, making it a novel and important scaffold for the development and study of mu opioid receptor ligands . The (3R) stereochemistry is crucial for its biological activity and interaction with specific targets. The compound is typically supplied as a white to yellow solid or viscous liquid and requires cold-chain transportation to ensure stability . As a specialty chemical, it is offered with high purity and enantiomeric excess to meet rigorous research standards. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet and note that this compound can cause severe skin burns and serious eye damage .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3R)-3-amino-3-phenylpropanamide

InChI

InChI=1S/C9H12N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1

InChI Key

LWTUSLSPLDBOBT-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

The following table and analysis compare (3R)-3-amino-3-phenylpropanamide with structurally related compounds, focusing on molecular features, substituent effects, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
This compound C₉H₁₂N₂O 164.21 Phenyl, amide, (3R) configuration Chiral center; amide stability
(3R)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide C₇H₈Cl₂N₂OS 239.12 2,5-Dichlorothiophene, amide Electronegative Cl/S atoms; higher lipophilicity
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 3-Trifluoromethyl phenyl, ester Electron-withdrawing CF₃; ester lability
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylate C₂₃H₂₁F₆N₃O₃ 501.43* Trifluoromethyl, pyridinyl, amide High molecular weight; complex binding potential

*Calculated from LCMS data (m/z 501 [M+H]⁺) .

Key Comparative Analysis

Substituent Effects on Reactivity and Stability
  • Chlorothiophene vs. Phenyl ( vs. Target Compound) : The dichlorothiophene group in C₇H₈Cl₂N₂OS introduces sulfur and chlorine atoms, increasing electronegativity and lipophilicity compared to the phenyl group in the target compound. This could enhance membrane permeability but may also raise metabolic stability concerns due to halogenated aromatic systems .
  • However, the ester group (vs. amide) reduces hydrolytic stability, limiting its utility in prolonged biological activity .
Functional Group Impact
  • Amide vs. Ester: The amide group in this compound offers greater resistance to hydrolysis compared to the ester in methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate. This makes the amide more suitable for pharmaceuticals requiring extended half-lives .
  • Chirality: The (3R)-configuration in the target compound contrasts with non-specified stereochemistry in analogs like C₇H₈Cl₂N₂OS. Chirality is critical for enantioselective synthesis or targeting stereospecific biological pathways .
Molecular Weight and Complexity
  • The patent-derived compound () has a molecular weight of 501.43 g/mol, exceeding the "Rule of Five" guidelines for drug-likeness.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing (3R)-3-amino-3-phenylpropanamide, and how do solvent and coupling agent choices impact reaction efficiency?

  • Methodology : Two common approaches involve coupling reactions using triethylamine as a base and carbodiimide reagents (e.g., dicyclohexylcarbodiimide, DCC) in solvents like DMF or DCM. For example, DMF enhances reactivity in amide bond formation but may increase racemization risk, while DCM offers better enantiomeric control due to lower polarity . Critical parameters include reaction temperature (0°C initiation to prevent side reactions) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amino acid to coupling agent) .
  • Characterization : Monitor reaction progress via TLC or LC-MS. Purify via vacuum filtration and washing with ethyl acetate to remove by-products like dicyclohexylurea .

Q. What spectroscopic techniques are recommended for characterizing the enantiomeric purity of this compound?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Compare retention times with standards .
  • Polarimetry : Measure specific optical rotation ([α]D) to confirm enantiomeric identity. Pure (3R)-enantiomers exhibit distinct values compared to (3S)-counterparts .
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of peaks in 1^1H or 13^{13}C NMR spectra, enabling enantiomeric differentiation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize racemization and by-product formation?

  • Racemization Mitigation : Use low-polarity solvents (e.g., DCM) and avoid prolonged reaction times at elevated temperatures. Additives like HOBt (hydroxybenzotriazole) reduce carbodiimide-mediated racemization .
  • By-Product Control : Pre-activate the carboxylic acid component with DCC before adding the amine nucleophile to minimize undesired urea formation .
  • Enantiomeric Purity Validation : Combine chiral HPLC with mass spectrometry to detect trace impurities and confirm >95% enantiomeric excess (ee) .

Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition constants (KiK_i) and mode (competitive, non-competitive). Use fluorogenic substrates for real-time monitoring .
  • Structural Studies : Co-crystallize the compound with target enzymes (e.g., proteases) to resolve binding interactions via X-ray crystallography. Compare with computational docking simulations .
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., alanine scanning) to identify critical residues for inhibitor binding .

Q. How should discrepancies in the reported solubility and stability of this compound derivatives be addressed in experimental design?

  • Solubility Profiling : Use a tiered approach: (1) Screen in aqueous buffers (pH 1–12) with co-solvents (DMSO, PEG); (2) Apply dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Conduct accelerated degradation tests under stress conditions (heat, light, oxidation). Analyze degradation products via LC-MS to identify labile functional groups (e.g., amide hydrolysis) .
  • Data Harmonization : Cross-reference experimental conditions (e.g., temperature, ionic strength) across studies to isolate variables causing discrepancies .

Ethical and Safety Considerations

  • 3R Principles in Biological Testing : Prioritize in vitro models (e.g., cell cultures) for preliminary toxicity screening to reduce animal use. Apply Refinement techniques (e.g., analgesia protocols) if in vivo studies are necessary .
  • Safety Handling : Use fume hoods and PPE (gloves, goggles) during synthesis. Store the compound in airtight containers at -20°C to prevent degradation .

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